![molecular formula C11H8ClNO4S B7496397 Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7496397.png)
Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of viruses, such as HIV.
Advantages and Limitations for Lab Experiments
Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate. One area of research is focused on the development of new derivatives of the compound with improved biological activities and reduced toxicity. Another area of research is focused on the elucidation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the compound's potential use as a tool for studying various biological processes is also an area of interest for future research.
Synthesis Methods
The synthesis of Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate involves the reaction of 5-chlorofuran-2-carboxylic acid with thiophene-2-carboxylic acid and methylamine. The reaction is carried out using standard organic synthesis techniques and yields the desired product in good yields.
Scientific Research Applications
Methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.
properties
IUPAC Name |
methyl 3-[(5-chlorofuran-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-16-11(15)9-6(4-5-18-9)13-10(14)7-2-3-8(12)17-7/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWULTIUFVOHFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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